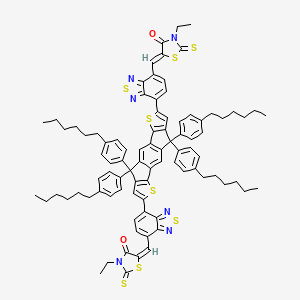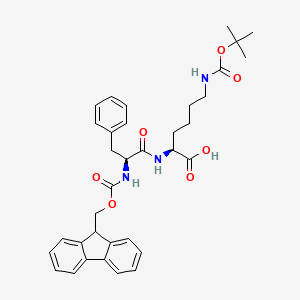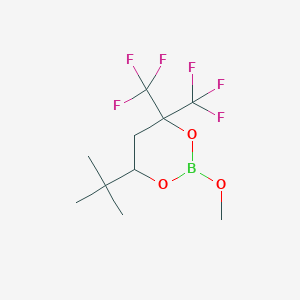
6-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a trimethylsilyl-ethoxy-methyl group at the 1st position of the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps. One common method starts with the bromination of 4-methoxyindazole to introduce the bromine atom at the 6th position. This is followed by the protection of the nitrogen atom at the 1st position using a trimethylsilyl-ethoxy-methyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protecting agents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed to expose the nitrogen atom for further functionalization.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while oxidation of the methoxy group can produce a hydroxy-indazole derivative.
科学研究应用
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound can be used in the synthesis of novel materials with unique properties for applications in electronics and photonics.
作用机制
The mechanism of action of 6-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
6-Bromo-4-methoxy-1H-indazole: Lacks the trimethylsilyl-ethoxy-methyl group, which may affect its solubility and stability.
4-Methoxy-1H-indazole: Lacks both the bromine and trimethylsilyl-ethoxy-methyl groups, which can influence its biological activity and chemical reactivity.
6-Bromo-1H-indazole: Lacks the methoxy and trimethylsilyl-ethoxy-methyl groups, which can affect its binding affinity and selectivity.
Uniqueness
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The trimethylsilyl-ethoxy-methyl group enhances the compound’s solubility and stability, making it a valuable building block in synthetic and medicinal chemistry.
属性
分子式 |
C14H21BrN2O2Si |
|---|---|
分子量 |
357.32 g/mol |
IUPAC 名称 |
2-[(6-bromo-4-methoxyindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H21BrN2O2Si/c1-18-14-8-11(15)7-13-12(14)9-16-17(13)10-19-5-6-20(2,3)4/h7-9H,5-6,10H2,1-4H3 |
InChI 键 |
AVVVLIKAZAPWRE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1C=NN2COCC[Si](C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)


![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)

![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)



![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)


